Technical Guide: 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Technical Guide: 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
CAS Number: 1240593-33-2
Synonyms: 7-bromo-3-methyl-1H-benzimidazol-2-one, 4-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Introduction
This technical guide provides a comprehensive overview of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, a halogenated derivative of the benzimidazolone scaffold. The benzimidazole core is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds. Benzimidazolone derivatives, in particular, have garnered significant attention for their diverse biological activities, including roles as antipsychotics, antihistamines, and kinase inhibitors.[1][2] This document details the physicochemical properties, plausible synthetic routes, and potential biological significance of 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, targeting researchers and professionals in drug discovery and development. While the specific compound name "4-Bromo-1-methyl-1H-benzo[d]imidazole" was initially queried, "4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one" (CAS 1240593-33-2) is the most chemically accurate and referenced nomenclature for this structure.[3]
Physicochemical Properties
A summary of the key physicochemical properties for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is presented in the table below. These computed properties provide essential information for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| CAS Number | 1240593-33-2 | [3] |
| Molecular Formula | C₈H₇BrN₂O | [3] |
| Molecular Weight | 227.06 g/mol | [3] |
| IUPAC Name | 7-bromo-3-methyl-1H-benzimidazol-2-one | [3] |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 225.97418 Da | [3] |
| Topological Polar Surface Area | 41.1 Ų | [3] |
| Heavy Atom Count | 12 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical approach to synthesize 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one would start from a brominated and methylated o-phenylenediamine, followed by cyclization.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for benzimidazolone synthesis.[2]
Objective: To synthesize 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Materials:
-
3-Bromo-N1-methylbenzene-1,2-diamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in anhydrous THF.
-
Addition of Carbonyl Source: To the stirred solution at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Potential Biological Activity and Signaling Pathways
The benzimidazolone scaffold is a core component of many biologically active molecules.[2] While specific biological data for 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is limited, its structural features suggest potential for various pharmacological activities. The presence of a bromine atom can enhance lipophilicity and may influence binding affinity to biological targets.
Benzimidazole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] For instance, certain benzimidazolone derivatives act as inhibitors of kinases such as Akt, which is a key node in the PI3K/Akt/mTOR signaling pathway that governs cell proliferation, survival, and metabolism.
Safety Information
Based on available safety data, 4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is a halogenated benzimidazolone derivative with potential for further investigation in medicinal chemistry and drug development. This guide provides a summary of its known properties and outlines a plausible synthetic approach. The broader pharmacological activities of the benzimidazolone class suggest that this compound could be a valuable building block or lead structure for the development of novel therapeutics, particularly in areas such as oncology and infectious diseases. Further experimental validation of its synthesis and biological activity is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. rsglobal.pl [rsglobal.pl]
- 3. 4-bromo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7BrN2O | CID 58065723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
